3-Hydroxybutyrate

Overview

Description

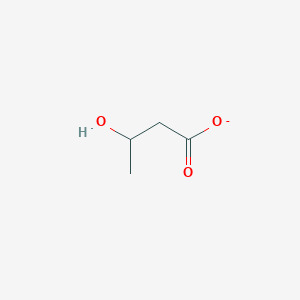

3-hydroxybutyrate is a hydroxy fatty acid anion that is the conjugate base of 3-hydroxybutyric acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human metabolite. It derives from a butyrate. It is a conjugate base of a 3-hydroxybutyric acid.

BUTYRIC ACID substituted in the beta or 3 position. It is one of the ketone bodies produced in the liver.

Scientific Research Applications

Biodegradation and Medical Applications

Poly(3-hydroxybutyrate) (PHB), derived from microbial sources of 3-hydroxybutyrate, has been extensively studied for its biodegradability and potential in medical applications. PHB's fundamental structure and property relationships, along with its biodegradation kinetics, make it a promising candidate for use in biomedicine, specifically in drug delivery systems and biodegradable implants. Its commercial applications extend to environmentally friendly alternatives to conventional plastics, highlighting its dual role in advancing healthcare and environmental sustainability (Artsis et al., 2010) (Artsis et al., 2012).

Neuroprotective Effects

3-Hydroxybutyrate has shown neuroprotective effects in various neurodegenerative diseases. Research involving integrative proteome analysis has revealed its role in influencing chromatin bivalency, potentially altering neuronal development processes and providing protection against neurodegenerative conditions. This highlights its importance not only in understanding the molecular mechanisms of these diseases but also in developing therapeutic strategies (Zhu et al., 2023).

Metabolic and Regulatory Roles

The metabolic and regulatory roles of 3-hydroxybutyrate extend beyond its function as an energy source during carbohydrate deprivation. It serves as a regulatory molecule influencing gene expression, lipid metabolism, and overall metabolic rate in animals. Its ability to act as an epigenetic regulator, through the inhibition of histone deacetylases, underscores its therapeutic potential across various fields, including metabolic disorders, inflammation, and even cancer (Mierziak et al., 2021).

Therapeutic Properties and Disease Prevention

3-Hydroxybutyrate's therapeutic properties have been explored in contexts such as hypoglycemic coma prevention in rat pups, highlighting its role as an alternative energy substrate for the brain during hypoglycemia. This expands its potential clinical applications, emphasizing the need for further research to fully understand its mechanisms and optimize its use in medical treatments (Schutz et al., 2011) (Schutz et al., 2011).

properties

Molecular Formula |

C4H7O3- |

|---|---|

Molecular Weight |

103.1 g/mol |

IUPAC Name |

3-hydroxybutanoate |

InChI |

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1 |

InChI Key |

WHBMMWSBFZVSSR-UHFFFAOYSA-M |

SMILES |

CC(CC(=O)[O-])O |

Canonical SMILES |

CC(CC(=O)[O-])O |

synonyms |

(+ -)-3-Hydroxybutyric Acid 3 Hydroxybutyrate 3 Hydroxybutyric Acid 3-Hydroxybutyrate 3-Hydroxybutyric Acid beta Hydroxybutyrate beta Hydroxybutyric Acid beta-Hydroxybutyrate beta-Hydroxybutyric Acid |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(4-methoxyphenyl)-3-pyrrolidinyl]methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1226642.png)

![2-[[[5-(Dimethylsulfamoyl)-2-methylanilino]-sulfanylidenemethyl]hydrazo]-2-oxoacetamide](/img/structure/B1226646.png)

![4-(3,5-dimethyl-1-piperidinyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxobutanamide](/img/structure/B1226652.png)

![N-[4-[[2-(4-acetamidoanilino)-5-nitro-4-pyrimidinyl]amino]phenyl]acetamide](/img/structure/B1226661.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-1-propanesulfonamide](/img/structure/B1226664.png)

![N-[3-cyano-4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]cyclohexanecarboxamide](/img/structure/B1226668.png)

![2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester](/img/structure/B1226669.png)